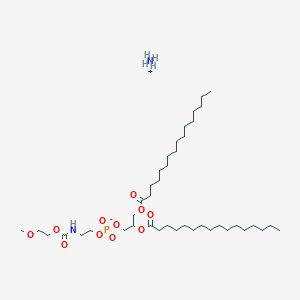
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate is a complex organic compound with a molecular formula of C41H83N2O11P . This compound is characterized by its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate typically involves multiple steps. The process begins with the esterification of glycerol with palmitic acid to form 2,3-bis(palmitoyloxy)propyl derivatives. This intermediate is then reacted with 2-(((2-methoxyethoxy)carbonyl)amino)ethyl phosphate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: The compound finds applications in the production of cosmetics, pharmaceuticals, and other industrial products
Mécanisme D'action
The mechanism of action of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and facilitating the delivery of active ingredients. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-hydroxyethoxy)carbonyl)amino)ethyl) phosphate
- Ammonium 2,3-bis(stearoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate
- Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-ethoxyethoxy)carbonyl)amino)ethyl) phosphate
Uniqueness
What sets ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate apart from similar compounds is its specific combination of hydrophilic and hydrophobic groups, which provides unique properties for applications in drug delivery and membrane studies. Its methoxyethoxy group offers enhanced solubility and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C41H83N2O11P |
|---|---|
Poids moléculaire |
811.1 g/mol |
Nom IUPAC |
azanium;2,3-di(hexadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C41H80NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47);1H3 |
Clé InChI |
AOIOWUNZUTWDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Numéros CAS associés |
474922-84-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


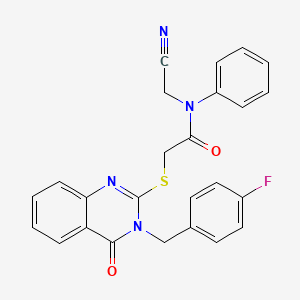
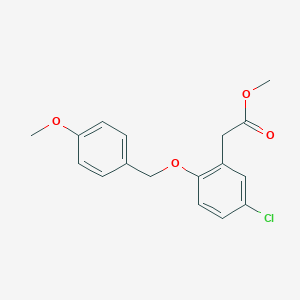
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
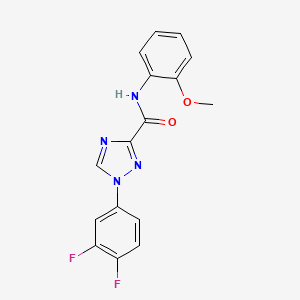
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
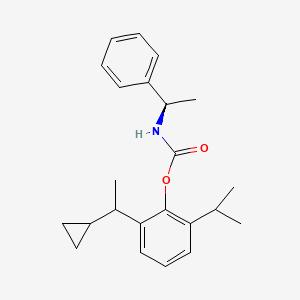
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
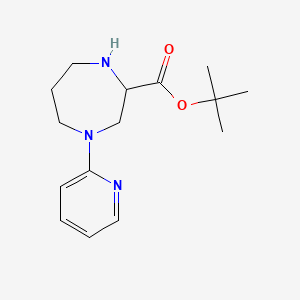
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
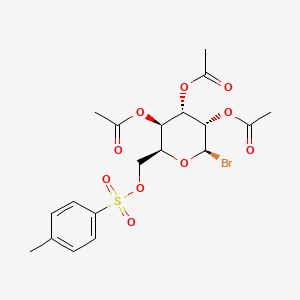
![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
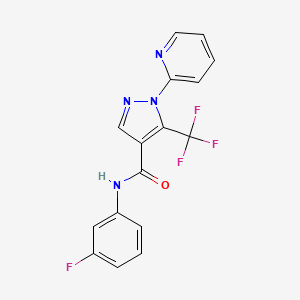
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
